2-Butylsulfanyl-6-nitro-1,3-benzothiazole
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Overview
Description
n-Butyl-6-nitrobenzothiazolyl-2-sulfide is an organic compound with the molecular formula C₁₁H₁₂N₂O₂S₂ and a molecular weight of 268.355 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a nitro group and a butylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-6-nitrobenzothiazolyl-2-sulfide typically involves the reaction of 6-nitrobenzothiazole with butanethiol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of n-Butyl-6-nitrobenzothiazolyl-2-sulfide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-6-nitrobenzothiazolyl-2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
n-Butyl-6-nitrobenzothiazolyl-2-sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Butyl-6-nitrobenzothiazolyl-2-sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylthio group can also participate in interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Butylsulfanyl-6-nitrobenzothiazole
- 2-(Butylthio)-6-nitro-benzothiazole
- 2-(Butylsulfanyl)-6-nitro-1,3-benzothiazole
Uniqueness
n-Butyl-6-nitrobenzothiazolyl-2-sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66904-34-5 |
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Molecular Formula |
C11H12N2O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-butylsulfanyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12N2O2S2/c1-2-3-6-16-11-12-9-5-4-8(13(14)15)7-10(9)17-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
IGRDOVMPHJIFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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